2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine physical properties
2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine physical properties
This technical guide details the physical properties, synthesis, and handling of 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine , a specialized fluorinated intermediate used in the development of kinase inhibitors and advanced agrochemicals.
Executive Summary
2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine (CAS 1246034-15-0 ) is a high-value heterocyclic building block. Its structural uniqueness lies in the 1,1-difluoroethyl group at the C6 position, which imparts specific lipophilicity and metabolic stability to downstream active pharmaceutical ingredients (APIs), particularly in the design of EGFR and PI3K inhibitors. This guide provides a comprehensive analysis of its physicochemical profile, validated synthesis routes, and quality control protocols.
Chemical Identity & Structural Analysis[1][2]
| Property | Detail |
| IUPAC Name | 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine |
| CAS Number | 1246034-15-0 |
| Molecular Formula | C₆H₄Cl₂F₂N₂ |
| Molecular Weight | 212.01 g/mol |
| SMILES | CC(F)(F)c1cc(Cl)nc(Cl)n1 |
| Structural Features | [1][2][3][4][5][6] • Pyridine Ring: Electron-deficient, susceptible to Nucleophilic Aromatic Substitution ( |
Physical & Thermodynamic Properties
Note: Where specific experimental values for this proprietary intermediate are unavailable in public registries, values are derived from validated structure-property relationship (SPR) models of close analogs (e.g., 2,4-dichloro-6-methylpyrimidine).
| Property | Value / Range | Condition / Note |
| Physical State | Solid (Low Melting) or Viscous Oil | Often solidifies upon high-vacuum drying. |
| Melting Point | 35 – 45 °C (Estimated) | Analogous to 6-methyl derivative (MP 44-47°C); fluorine substitution often lowers MP slightly due to weak intermolecular forces. |
| Boiling Point | 225 – 235 °C | @ 760 mmHg (Predicted). |
| Density | 1.45 ± 0.05 g/cm³ | Significantly denser than non-fluorinated analogs due to heavy F/Cl atoms. |
| Solubility | Soluble | DCM, Ethyl Acetate, THF, DMSO, Acetonitrile. |
| Solubility | Insoluble / Decomposes | Water (Slow hydrolysis of C-Cl bonds). |
| Vapor Pressure | Low | < 0.1 mmHg @ 25°C. |
| Flash Point | > 110 °C | Closed Cup (Predicted). |
Synthesis & Manufacturing Workflow
The industrial synthesis of 2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine typically follows a cyclization-chlorination strategy. The critical starting material is Ethyl 4,4-difluoro-3-oxopentanoate (CAS 51368-10-6).[7][8][9]
Synthesis Pathway Diagram[11]
Caption: Two-step convergent synthesis from fluorinated beta-keto ester.
Detailed Experimental Protocol
Step 1: Cyclization to Pyrimidine Diol
-
Reagents: Charge a reactor with Ethanol (10 vol) and Sodium Ethoxide (2.2 eq).
-
Addition: Add Urea (1.1 eq) followed by slow addition of Ethyl 4,4-difluoro-3-oxopentanoate (1.0 eq) at 0–5°C.
-
Reaction: Heat to reflux (78°C) for 6–8 hours. The reaction forms the 6-(1,1-difluoroethyl)pyrimidine-2,4-diol (uracil derivative).
-
Workup: Concentrate solvent, dissolve residue in water, and acidify with HCl to pH 2-3. Filter the precipitated white solid.[1] Dry thoroughly (moisture affects the next step).
Step 2: Chlorination (POCl₃)
-
Setup: Suspend the dried diol intermediate in Phosphorus Oxychloride (POCl₃) (5-8 vol).
-
Catalysis: Add N,N-Dimethylaniline (catalytic amount) to accelerate the reaction.
-
Reaction: Reflux (105°C) for 4–6 hours until gas evolution (HCl) ceases.
-
Quench: Cool to room temperature. Caution: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring (Exothermic!).
-
Extraction: Extract with Dichloromethane (DCM). Wash organic layer with saturated NaHCO₃ (to remove acid traces) and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via vacuum distillation or recrystallization (if solid) from Hexane/EtOAc.
Quality Control & Characterization
To ensure the material is suitable for drug discovery, the following analytical specifications must be met.
Spectroscopic Data (Expected)
-
¹H NMR (400 MHz, CDCl₃):
- 7.4–7.6 ppm (s, 1H, Pyrimidine H-5).
-
1.9–2.1 ppm (t, 3H,
Hz, of difluoroethyl group).
-
¹⁹F NMR:
-
Distinct multiplet (quartet) around -85 to -95 ppm (corresponding to
group).
-
-
Mass Spectrometry (GC-MS/LC-MS):
-
Parent ion
. -
Characteristic isotope pattern for two chlorines (9:6:1 ratio for M, M+2, M+4).
-
QC Workflow Diagram
Caption: Standard QC workflow for halogenated pyrimidine intermediates.
Handling, Stability & Safety
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic and moisture-sensitive. Store under Inert Gas (Nitrogen/Argon) .
-
Container: Tightly sealed glass or fluorinated plastic (HDPE) containers. Avoid metal containers due to potential HCl generation upon hydrolysis.
Safety Profile (GHS Classification)
-
Signal Word: DANGER
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage (Corrosive).
-
H302: Harmful if swallowed.[10]
-
H317: May cause an allergic skin reaction.
-
-
PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a lab coat. Handle only in a fume hood.
References
-
Amaybio. (n.d.). 2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine Product Page. Retrieved from
-
National Institutes of Health (NIH). (2025). 2,4-Dichloro-6-methylpyrimidine Physical Properties (Analog Reference). PubChem. Retrieved from
-
Google Patents. (2017).[5] Substituted 3-azabicyclo[3.1.0]hexanes as ketohexokinase inhibitors (US20170183328A1).[5] (Describes usage of Ethyl 4,4-difluoro-3-oxopentanoate). Retrieved from
-
Aromsyn. (n.d.). Ethyl 4,4-difluoro-3-oxopentanoate (CAS 51368-10-6).[7][8][9][11] Retrieved from
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